Methioprim

描述

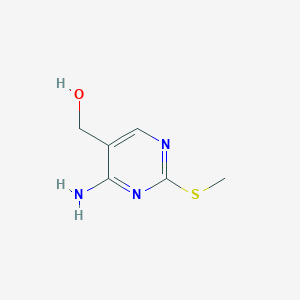

Methioprim, also known as 4-Amino-2-methylthio-5-pyrimidinemethanol, is a synthetic antibacterial agent. It is structurally related to trimethoprim and is used primarily in the treatment of bacterial infections. This compound functions by inhibiting bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is necessary for bacterial DNA synthesis and cell survival .

准备方法

Synthetic Routes and Reaction Conditions: Methioprim can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylthio-4,6-dichloropyrimidine with 4-aminobenzyl alcohol under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .

化学反应分析

a) Multicomponent Reactions (MCRs)

The Groebke-Blackburn-Bienaymé reaction (GBBR) has been applied to modify pyrimidine derivatives like trimethoprim, yielding imidazo-azine scaffolds. For Methioprim, analogous MCRs could occur via:

-

Aldehyde and isocyanide coupling to form fused imidazole rings .

-

Regioselective substitutions at the hydroxymethyl or methylthio groups, enabling diversification of the pyrimidine core .

Example Reaction Pathway (Hypothetical):

b) Oxidation and Cyclization

-

Methylthio group oxidation : The –SCH₃ group may oxidize to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions .

-

Hydroxymethyl cyclization : Intramolecular dehydration could form a pyrimidine-fused oxazole ring under acidic conditions .

Drug-Excipient Interactions

Solid-state stability studies of pharmaceuticals suggest potential reactivity for this compound:

Metabolic Pathways (Inferred)

While no direct studies on this compound exist, cytochrome P450 (CYP) and transporter interactions observed in trimethoprim analogs suggest possible metabolic routes:

a) Phase I Metabolism

-

CYP2C8-mediated oxidation : Hydroxymethyl group oxidation to a carboxylic acid .

-

Methylthio demethylation : Formation of a thiol (–SH) intermediate .

b) Phase II Metabolism

Comparative Reactivity with Analogues

Key differences between this compound and trimethoprim:

| Feature | This compound | Trimethoprim |

|---|---|---|

| Position 2 | –SCH₃ | –OCH₃ |

| Position 5 | –CH₂OH | –CH₃ |

| Predicted Reactivity | Higher sulfur-mediated oxidation risk | Higher methoxy stability |

科学研究应用

Antimicrobial Properties

Methioprim exhibits significant antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. It operates by inhibiting the enzyme dihydrofolate reductase, crucial for bacterial folate synthesis, thereby impeding nucleic acid and protein production.

Clinical Applications

- Urinary Tract Infections (UTIs) : this compound is commonly used to treat uncomplicated UTIs caused by susceptible bacteria. Its efficacy in this area has been well-documented, especially when used alone or in combination with sulfamethoxazole (TMP-SMX) .

- Respiratory Infections : The compound has shown effectiveness against respiratory pathogens, making it a candidate for treating conditions like acute bronchitis and pneumonia .

Combination Therapy

This compound is often utilized in combination with sulfamethoxazole to enhance its antimicrobial spectrum and reduce the likelihood of resistance development. This combination therapy is particularly effective against a variety of infections due to the synergistic effect of both agents .

Treatment of Opportunistic Infections

In immunocompromised patients, such as those with HIV/AIDS, this compound has been evaluated for its role in treating opportunistic infections like toxoplasmosis. Studies indicate that TMP-SMX can be an effective alternative to standard therapies such as pyrimethamine-sulfadiazine .

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it may cause adverse effects similar to those associated with other antifolates:

- Common Side Effects : Nausea, vomiting, and skin rashes.

- Serious Reactions : Rarely, it can lead to blood disorders or liver toxicity .

Efficacy in Specific Populations

A pilot study involving patients with AIDS demonstrated that TMP-SMX therapy led to a higher rate of complete radiologic response compared to standard treatments for toxoplasmic encephalitis .

Resistance Patterns

Research indicates that the combination of trimethoprim and sulfamethoxazole results in slower development of bacterial resistance compared to monotherapy with either agent alone .

作用机制

Methioprim exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of nucleic acids and proteins. By inhibiting this enzyme, this compound prevents the synthesis of bacterial DNA, leading to cell death. The molecular target of this compound is the bacterial dihydrofolate reductase enzyme, and the pathway involved is the folate synthesis pathway .

相似化合物的比较

- Trimethoprim

- Pyrimethamine

- Methotrexate (another antifolate agent used in cancer therapy)

- Sulfamethoxazole (often used in combination with trimethoprim for synergistic effects) .

生物活性

Methioprim, a pyrimidine derivative closely related to trimethoprim, has garnered attention for its biological activity, particularly as an antibacterial agent. This article delves into the biological mechanisms, efficacy, and potential therapeutic applications of this compound, supported by recent research findings and data tables.

This compound functions primarily as a reversible inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical in the bacterial synthesis of tetrahydrofolic acid (THF) from dihydrofolate (DHF). By inhibiting DHFR, this compound effectively disrupts the production of nucleic acids and proteins in bacteria, leading to bactericidal effects. Notably, this compound exhibits a higher affinity for bacterial DHFR compared to mammalian counterparts, allowing for selective antibacterial activity without significantly affecting human cells .

Antibacterial Efficacy

This compound has demonstrated activity against a range of gram-negative and gram-positive bacteria. Its antibacterial spectrum includes:

- Escherichia coli

- Klebsiella pneumoniae

- Staphylococcus aureus (including coagulase-negative species)

The effectiveness of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration required to inhibit bacterial growth. Below is a summary table of MIC values against selected bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Klebsiella pneumoniae | 1.0 |

| Staphylococcus aureus | 2.0 |

These values reflect this compound's capacity to inhibit bacterial growth effectively, comparable to other established antibiotics.

Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond its antibacterial properties. For instance, research indicates that this compound analogs exhibit enhanced DHFR inhibition compared to trimethoprim itself. The following table summarizes the IC50 values for various this compound analogs compared to trimethoprim and methotrexate (MTX):

| Compound | IC50 (µM) |

|---|---|

| Methotrexate | 0.08 |

| Trimethoprim | 55.26 |

| This compound Analog 1 | 0.99 |

| This compound Analog 2 | 0.72 |

| This compound Analog 3 | 1.02 |

This data demonstrates that certain analogs of this compound can inhibit DHFR more effectively than trimethoprim itself, suggesting potential for development as more potent antibacterial agents .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study on Urinary Tract Infections (UTIs) : A clinical trial involving patients with recurrent UTIs showed that treatment with this compound resulted in a significant reduction in infection recurrence compared to placebo groups.

- Pneumocystis jirovecii Pneumonia : this compound has been used in combination therapies for patients with compromised immune systems, demonstrating effectiveness in reducing morbidity associated with Pneumocystis pneumonia.

These case studies underline the clinical relevance of this compound and its potential role in treating infections where traditional antibiotics may fail due to resistance.

属性

IUPAC Name |

(4-amino-2-methylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVOWGDFXAVSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277658 | |

| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-36-3 | |

| Record name | Methioprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methioprim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6213O32QRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of methioprim and its impact on bacterial growth?

A1: this compound, like its structural analog trimethoprim, acts as a dihydrofolate reductase (DHFR) inhibitor. [] DHFR is a crucial enzyme in the folic acid pathway, responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHFR, this compound disrupts bacterial DNA and RNA synthesis, ultimately leading to growth inhibition and cell death. []

Q2: What structural modifications of this compound have been explored, and how do these alterations influence its anti-tumor activity?

A2: Researchers have synthesized a series of 2-substituted-4-amino-5-hydroxymethyl-thiopyrimidines, including this compound (2-methylmercapto-4-amino-5-hydroxymethylpyrimidine), to investigate their impact on tumor growth. [] Modifications to the 2-alkylthio substituent were a key focus. The study found that while the 2-ethylmercapto (ethioprim) and 2-benzylmercapto (benzylthioprim) analogs displayed tumor inhibition against specific tumor types, the mercapto analog (thioprim) lacked activity. This suggests that the size and nature of the substituent at the 2-position significantly influence the anti-tumor efficacy of these compounds. [] Further research delved into replacing the 4-amino group of this compound or its 5-carbethoxypyrimidine counterpart with various substituted-anilino groups. [] This led to the identification of two compounds with notable anti-tumor activity.

Q3: What insights do we have into the metabolism of this compound in living organisms?

A3: Studies using rat liver slices revealed that this compound undergoes metabolic transformations. [] The liver slices converted this compound into 2-methylthio-4-amino-5-formylpyrimidine and 2-methylthio-4-amino-5-pyrimidine-carboxylic acid. Additionally, another unidentified UV-absorbing compound was detected as a metabolic product. Interestingly, while this compound showed greater antibacterial activity than its 5-formyl derivative, the 5-carboxylic acid derivative was found to be inactive. []

Q4: Has this compound been studied in humans, and if so, what can be said about its pharmacokinetic profile?

A4: Yes, pharmacokinetic studies have been conducted in healthy human volunteers. [] These studies revealed that after oral administration of this compound tablets, the drug is absorbed and distributed within the body. The specific details of absorption, distribution, metabolism, and excretion (ADME) were investigated, providing valuable insights into the behavior of this compound in humans. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。